3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine is a synthetic organic compound characterized by the presence of a 1,2,4-oxadiazole ring and a propan-1-amine structure. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The molecular formula is , and it is classified as an oxadiazole derivative.
The compound is sourced from various chemical suppliers and research institutions. It belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the fluorophenyl group enhances its pharmacological profile, making it a subject of interest in drug discovery.
The synthesis of 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine typically involves several key steps:
These synthetic routes are optimized to yield high purity and yield of the target compound.
The molecular structure of 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine can be represented with the following data:
CC(C(=O)N)C1=NC(=NO1)C2=CC=C(C=C2)FThe oxadiazole ring contributes significantly to the compound's stability and reactivity.
The compound can participate in various chemical reactions:
These reactions are essential for modifying the compound for specific applications in research and industry.
The mechanism of action for 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine involves interactions with specific biological targets. It may act by binding to enzymes or receptors, modulating their activity:
These mechanisms highlight its potential therapeutic applications.
The physical properties include:
Chemical properties include:
| Property | Value |
|---|---|
| Melting Point | Not readily available |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
These properties are crucial for understanding how the compound behaves in different environments.
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine has several applications in scientific research:
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8